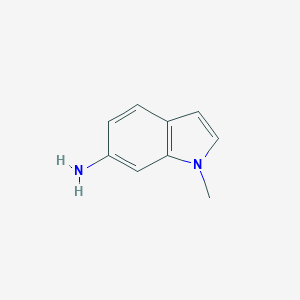

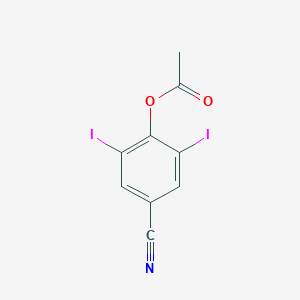

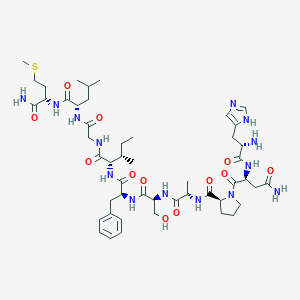

![molecular formula C23H38O2 B155939 1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzene CAS No. 34809-61-5](/img/structure/B155939.png)

1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzene, also known as plastoquinone-9, is a lipid-soluble molecule that plays a crucial role in the electron transport chain of photosynthesis. It is a quinone derivative that is found in the thylakoid membranes of chloroplasts in plants and algae. The molecule is involved in the transfer of electrons from photosystem II to photosystem I, which is essential for the production of ATP and NADPH during photosynthesis.

作用机制

Plastoquinone-9 acts as an electron carrier in the electron transport chain of photosynthesis. It accepts electrons from photosystem II and transfers them to photosystem I, where they are used to produce ATP and NADPH. The molecule undergoes a series of redox reactions, alternating between its oxidized and reduced forms, to facilitate the transfer of electrons.

生化和生理效应

Plastoquinone-9 is essential for the function of photosynthesis and plays a critical role in the production of energy in plants and algae. It has been shown to have antioxidant properties and may play a role in protecting cells from oxidative stress. In addition, 1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzenee-9 has been implicated in the regulation of gene expression and the control of cell growth and differentiation.

实验室实验的优点和局限性

Plastoquinone-9 is a useful tool for studying the electron transport chain in photosynthesis and the function of quinone derivatives in biological systems. Its lipid-soluble nature makes it easy to incorporate into membranes and to study its interactions with other molecules. However, its synthesis is complex and requires careful purification, and its use in experiments may be limited by its availability and cost.

未来方向

There are several areas of research that could benefit from further investigation into 1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzenee-9 and its derivatives. These include:

1. Development of new synthesis methods to improve the yield and purity of 1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzenee-9.

2. Investigation of the role of 1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzenee-9 in the regulation of gene expression and cell growth.

3. Study of the interactions between 1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzenee-9 and other molecules in the electron transport chain, including cytochrome b6f and plastocyanin.

4. Development of new applications for 1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzenee-9 in the fields of renewable energy and biotechnology.

5. Investigation of the potential use of 1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzenee-9 as an antioxidant and its effects on oxidative stress in cells.

Conclusion

Plastoquinone-9 is a lipid-soluble molecule that plays a critical role in the electron transport chain of photosynthesis. Its synthesis is complex, but it has been extensively studied for its role in energy production and its potential applications in the fields of renewable energy and biotechnology. Further research into 1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzenee-9 and its derivatives could lead to new insights into the function of quinone derivatives in biological systems and the development of new technologies for energy production and cell regulation.

科学研究应用

Plastoquinone-9 has been extensively studied for its role in photosynthesis and its potential applications in the field of renewable energy. Researchers have investigated the mechanism of electron transfer in the electron transport chain and the factors that affect the efficiency of photosynthesis. Plastoquinone-9 has also been used as a model system to study the function of other quinone derivatives in biological systems.

属性

CAS 编号 |

34809-61-5 |

|---|---|

产品名称 |

1,3-Dimethoxy-5-[(Z)-pentadec-10-enyl]benzene |

分子式 |

C23H38O2 |

分子量 |

346.5 g/mol |

IUPAC 名称 |

1,3-dimethoxy-5-[(Z)-pentadec-10-enyl]benzene |

InChI |

InChI=1S/C23H38O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-18-22(24-2)20-23(19-21)25-3/h7-8,18-20H,4-6,9-17H2,1-3H3/b8-7- |

InChI 键 |

VNUMDBCQWDYHOF-FPLPWBNLSA-N |

手性 SMILES |

CCCC/C=C\CCCCCCCCCC1=CC(=CC(=C1)OC)OC |

SMILES |

CCCCC=CCCCCCCCCCC1=CC(=CC(=C1)OC)OC |

规范 SMILES |

CCCCC=CCCCCCCCCCC1=CC(=CC(=C1)OC)OC |

同义词 |

(Z)-1,3-Dimethoxy-5-(10-pentadecenyl)benzene; 1,3-Dimethoxy-5-(10Z)-10-pentadecen-1-ylbenzene; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。